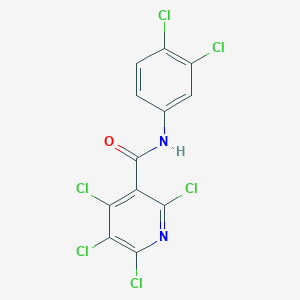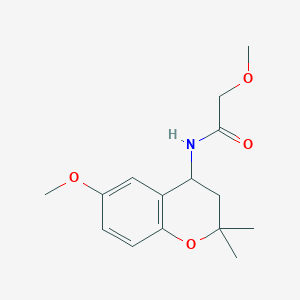![molecular formula C17H18ClN3O3S B5316827 N-(3-chlorophenyl)-5-[(dimethylamino)sulfonyl]-1-indolinecarboxamide](/img/structure/B5316827.png)
N-(3-chlorophenyl)-5-[(dimethylamino)sulfonyl]-1-indolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-5-[(dimethylamino)sulfonyl]-1-indolinecarboxamide, commonly known as Indoxacarb, is a pesticide belonging to the oxadiazine chemical class. It is widely used in agriculture to control pests such as caterpillars, beetles, and moths.
Mécanisme D'action
Indoxacarb works by targeting the insect's nervous system. It is a proinsecticide, meaning that it is inactive until it is ingested by the target pest. Once ingested, Indoxacarb is metabolized by the insect's enzymes to produce its active form, which then binds to the sodium channels in the insect's nervous system, causing paralysis and death.
Biochemical and Physiological Effects
Indoxacarb has been shown to have low toxicity to mammals and non-target organisms. However, it can be toxic to aquatic organisms and should be used with caution in areas near water bodies. In insects, Indoxacarb has been shown to cause paralysis and death through its effects on the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
Indoxacarb is widely used in laboratory experiments to study the effectiveness of pesticides in controlling pests. Its advantages include its high efficacy in controlling pests, low toxicity to mammals, and its potential use in controlling insecticide-resistant pests. However, its limitations include its potential toxicity to aquatic organisms and the need for caution when using it in areas near water bodies.
Orientations Futures
There are several future directions for research on Indoxacarb. These include studying its potential use in controlling other types of pests, such as mites and aphids, and its potential use in combination with other pesticides to improve its effectiveness. Additionally, research could be conducted on the development of new formulations of Indoxacarb that are more effective and have fewer environmental impacts. Finally, research could be conducted on the potential use of Indoxacarb in integrated pest management strategies that aim to reduce pesticide use and promote sustainable agriculture practices.
Conclusion
In conclusion, Indoxacarb is a highly effective pesticide used in agriculture to control pests such as caterpillars, beetles, and moths. It works by targeting the insect's nervous system and has low toxicity to mammals and non-target organisms. While it has several advantages for laboratory experiments, caution should be taken when using it in areas near water bodies. Future research on Indoxacarb could focus on its potential use in controlling other types of pests, developing new formulations, and promoting sustainable agriculture practices.
Méthodes De Synthèse
Indoxacarb is synthesized by reacting N-(3-chlorophenyl)-1,2-diaminobenzene with dimethylsulfate to produce N-(3-chlorophenyl)-1,2-diaminobenzene dimethylsulfate. The resulting compound is then reacted with indoline-2-carboxylic acid to form Indoxacarb.
Applications De Recherche Scientifique
Indoxacarb has been extensively studied for its effectiveness in controlling various pests in agriculture. Studies have shown that Indoxacarb is highly effective in controlling caterpillars, beetles, and moths, and has a low impact on non-target organisms. It has also been studied for its potential use in controlling insecticide-resistant pests.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-5-(dimethylsulfamoyl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c1-20(2)25(23,24)15-6-7-16-12(10-15)8-9-21(16)17(22)19-14-5-3-4-13(18)11-14/h3-7,10-11H,8-9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYBDHPCKMWRSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-methoxyphenyl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B5316747.png)
![ethyl 4-[(2-fluorobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5316755.png)
![7-(3-chloro-4-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5316758.png)


![2-{3-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5316778.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5316782.png)
![4-(aminosulfonyl)-N-[(2-azocan-1-ylpyridin-3-yl)methyl]butanamide](/img/structure/B5316793.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316802.png)

![(3aR*,5R*,6S*,7aS*)-2-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5316817.png)
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-(2-furyl)pyrimidine](/img/structure/B5316819.png)

